

Azido-PEG23-C2-azide molecular weight and formula

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Compound of Interest

Compound Name: Azido-PEG23-C2-azide

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In-Depth Technical Guide: Azido-PEG23-C2-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and potential applications of **Azido-PEG23-C2-azide**, a bifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. Its distinct architecture, featuring a 23-unit polyethylene glycol (PEG) spacer flanked by two azide groups, offers significant advantages in the precise assembly of complex biomolecular architectures.

Core Molecular Attributes

Azido-PEG23-C2-azide is a hydrophilic, homobifunctional crosslinking reagent. The central PEG chain, consisting of 23 ethylene glycol units, imparts excellent water solubility to conjugates, mitigating aggregation and enhancing biocompatibility. The terminal azide functionalities are key for chemoselective ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) – cornerstone reactions of "click chemistry."

Quantitative Data Summary

The fundamental physicochemical properties of **Azido-PEG23-C2-azide** are summarized in the table below. These values are essential for stoichiometric calculations in experimental designs

and for the characterization of resulting conjugates.

Property	Value	Source
Molecular Formula	C48H96N6O23	[1] [2] [3]
Molecular Weight	1125.30 g/mol	[1] [2] [3]

Applications in Bioconjugation and Drug Development

The twin azide groups of **Azido-PEG23-C2-azide** enable its use as a linker to conjugate two alkyne-containing molecules. This is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where a protein-of-interest (POI) ligand and an E3 ligase ligand are joined.[\[4\]](#) The PEG spacer in such constructs is not merely a passive linker; its length and flexibility are critical for optimizing the spatial orientation of the two ligands, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the target protein.

Moreover, this crosslinker is instrumental in the development of antibody-drug conjugates (ADCs), nanoparticle functionalization, and the creation of hydrogels for tissue engineering. The hydrophilicity of the PEG chain can improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the conjugation of two alkyne-modified substrates using **Azido-PEG23-C2-azide**. Note that optimization of reaction conditions (e.g., solvent, temperature, catalyst concentration) is often necessary for specific applications.

Materials:

- **Azido-PEG23-C2-azide**
- Alkyne-modified Molecule A
- Alkyne-modified Molecule B
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Anhydrous, deoxygenated solvent (e.g., DMF, DMSO, or a mixture of water and a miscible organic solvent like t-butanol)

Procedure:

- Preparation of Reactants:
 - Dissolve **Azido-PEG23-C2-azide** and the alkyne-modified molecules in the chosen solvent. Molar ratios should be carefully calculated based on the desired final product (e.g., for a 1:1:1 conjugation of A-PEG-B).
- Preparation of Catalyst Solution:
 - In a separate tube, prepare a fresh solution of the copper catalyst. For a typical reaction, mix CuSO₄ and THPTA in a 1:5 molar ratio in the reaction solvent.
 - Prepare a fresh solution of sodium ascorbate in the reaction solvent.
- Reaction Assembly:
 - To the solution of the azide and alkynes, add the copper-ligand solution.
 - Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of reactants and catalyst should be optimized for the specific system.
- Reaction Conditions:

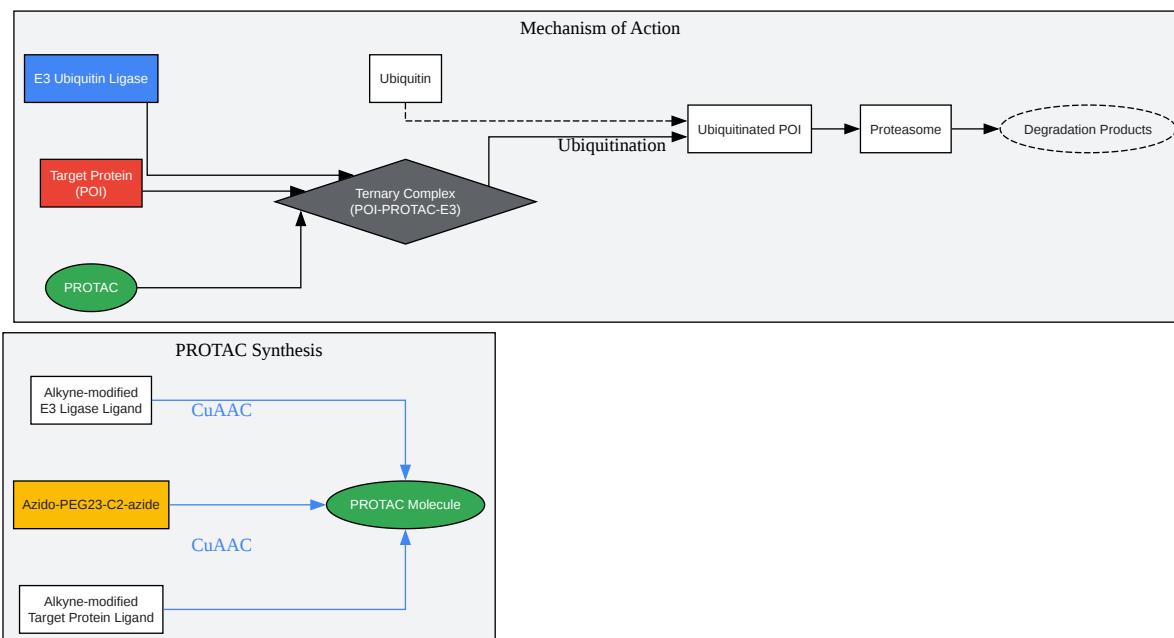
- The reaction mixture should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) and then sealed.
- The reaction is typically carried out at room temperature for 1-24 hours. Reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

• Purification:

- Upon completion, the reaction mixture is purified to isolate the desired conjugate. Purification methods will vary depending on the properties of the product and may include size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography.

Visualizing the Role of Azido-PEG23-C2-azide in PROTAC Assembly

The following diagram illustrates the conceptual workflow of employing **Azido-PEG23-C2-azide** to synthesize a PROTAC molecule, which then facilitates the ubiquitination and subsequent degradation of a target protein.



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